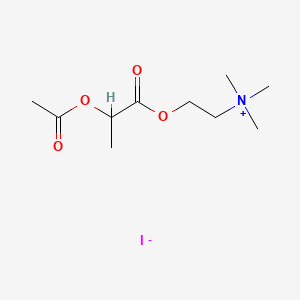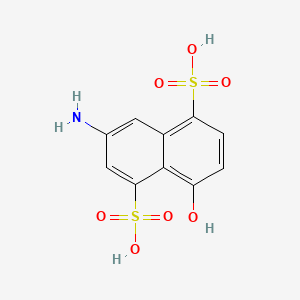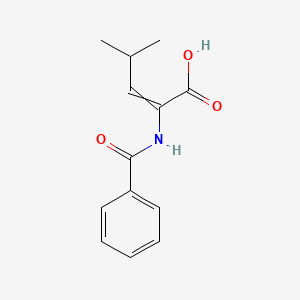
2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- is an organic compound with a unique structure that includes a pentenoic acid backbone and a benzoylamino group. This compound is part of the broader class of pentenoic acids, which are characterized by their five-carbon chain with a double bond and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pentenoic acid derivative and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as pyridine to facilitate the formation of the benzoylamino group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.
Substitution: The benzoylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentenoic acid: A simpler derivative without the benzoylamino group.
3-Pentenoic acid: Another isomer with the double bond in a different position.
4-Pentenoic acid: A compound with the double bond further along the carbon chain.
Uniqueness
2-Pentenoic acid, 2-(benzoylamino)-4-methyl-, (Z)- is unique due to the presence of the benzoylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with simpler pentenoic acid derivatives.
Propriétés
Numéro CAS |
64896-31-7 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-benzamido-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
ISSHWTGIRNIHQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


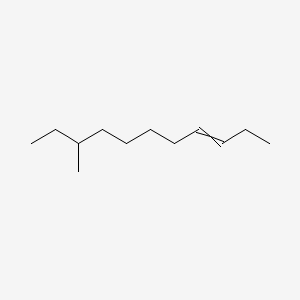
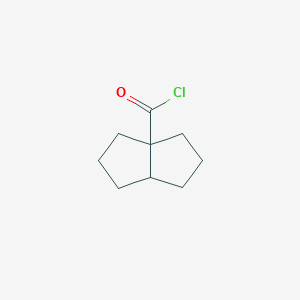



![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)


![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


